1-(Pyrimidin-4-yl)piperidin-4-one
Description
1-(Pyrimidin-4-yl)piperidin-4-one (CAS 286469-83-8) is a nitrogen-containing heterocyclic compound featuring a piperidin-4-one core substituted at the 1-position with a pyrimidin-4-yl group. This structure combines the conformational flexibility of the piperidine ring with the aromatic and hydrogen-bonding capabilities of pyrimidine, making it a versatile scaffold in medicinal chemistry and drug design. The ketone group at the 4-position of the piperidine ring enhances its reactivity, enabling derivatization for structure-activity relationship (SAR) studies . Its synthesis often involves nucleophilic substitution or coupling reactions, as highlighted in studies on piperidin-4-one derivatives .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-pyrimidin-4-ylpiperidin-4-one |
InChI |
InChI=1S/C9H11N3O/c13-8-2-5-12(6-3-8)9-1-4-10-7-11-9/h1,4,7H,2-3,5-6H2 |
InChI Key |
OQPRWPLDOVDIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-4-yl)piperidin-4-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrimidine with piperidin-4-one in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Scientific Research Applications
1-(Pyrimidin-4-yl)piperidin-4-one has been studied for its potential applications in several areas:
Medicinal Chemistry
This compound has been investigated for its role as a pharmacological agent. It has shown promise as an inhibitor of specific protein kinases, particularly Protein Kinase B (Akt), which is involved in cell signaling pathways that regulate growth and survival. Inhibitors of Akt have potential applications in cancer therapy due to their ability to modulate tumor growth.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against Akt, showing selectivity over other kinases such as PKA. These compounds were effective in reducing the growth of human tumor xenografts in animal models, indicating their potential as anticancer agents .
Neuropharmacology
Research has indicated that this compound may have effects on the central nervous system (CNS). Compounds with similar structures have been explored for their ability to act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in CNS disorders.
Case Study:
In a study focused on GPCR modulation, related compounds demonstrated the ability to influence neurotransmitter signaling pathways, suggesting that this compound could be developed for treating conditions such as depression or anxiety .
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial properties of this compound and its derivatives. The compound showed activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Potential Therapeutic Benefits
The therapeutic implications of this compound extend beyond cancer treatment and antimicrobial applications:
Anticancer Properties
The ability of this compound to inhibit Akt suggests a pathway for developing targeted cancer therapies. By modulating key signaling pathways involved in tumorigenesis, it may help in managing various cancers.
Neuroprotective Effects
Given its interaction with GPCRs, there is potential for neuroprotective applications, particularly in neurodegenerative diseases where modulation of neurotransmitter systems is beneficial.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)piperidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Heterocyclic Modifications: Replacing pyrimidine with thienopyrimidine (e.g., in the 5-phenylthieno derivative) introduces aromatic bulk, which may improve binding to hydrophobic enzyme pockets (e.g., HDACs) .
- Solubility and Bioavailability : Substituents like oxan-4-yl (tetrahydropyran) or morpholin-4-yl-ethyl reduce logP values, enhancing aqueous solubility .
Key Insights :
- HDAC Inhibition : Derivatives of this compound, such as compound 6l , exhibit potent HDAC7 inhibition (IC50 = 0.12 µM) due to extended hydrophobic substituents .
- Antimicrobial Activity : Simpler analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine show direct antimicrobial effects, attributed to the basic piperidine nitrogen and pyrimidine aromaticity .
Q & A
Q. What are the common synthetic routes for 1-(Pyrimidin-4-yl)piperidin-4-one in academic research?
The synthesis typically involves coupling pyrimidine derivatives with piperidin-4-one scaffolds. A standard method includes:
- Nucleophilic substitution : Reacting 4-chloropyrimidine with piperidin-4-one under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Catalytic cross-coupling : Using palladium catalysts to couple halogenated pyrimidines with piperidin-4-one boronic esters.
Purification is achieved via column chromatography, followed by recrystallization from ethanol/water mixtures. Characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Desiccants (e.g., silica gel) are recommended to avoid hygroscopic absorption .
- Safety : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact with skin; in case of exposure, rinse with water for 15 minutes and seek medical evaluation. Refer to SDS for hazard-specific protocols (e.g., H303, H313 warnings) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (95:5 to 60:40).
- Structural confirmation : ¹H NMR (DMSO-d₆) for proton environment analysis (e.g., pyrimidine protons at δ 8.5–9.0 ppm) and FT-IR for carbonyl stretching (~1680 cm⁻¹). HRMS (ESI+) ensures molecular ion consistency .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the crystal structure of this compound derivatives?
- Data collection : Use high-resolution (<1.0 Å) diffraction data to resolve electron density maps.
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding via HAREA and ISOR restraints. For twinned crystals, employ TWIN and BASF commands.
- Validation : Check for R-factor convergence (<5% discrepancy) and use PLATON to analyze voids, ensuring no solvent-accessible regions are misassigned .
Q. What strategies are effective in analyzing contradictory biological activity data across different substituted piperidin-4-one derivatives?
- SAR studies : Systematically vary substituents (e.g., electron-withdrawing groups on pyrimidine) and correlate with activity using regression models (e.g., CoMFA).
- Data normalization : Account for assay variability by benchmarking against controls (e.g., IC₅₀ ratios in kinase inhibition assays).
- Meta-analysis : Use public databases (ChEMBL, PubChem BioAssay) to compare results across studies, identifying outliers via Grubbs’ test .
Q. How does computational modeling (e.g., Flare V6) assist in designing novel derivatives of this compound for targeted protein interactions?
- Docking simulations : Perform ensemble docking (Glide SP/XP) to predict binding modes in JAK3 or similar kinases. Prioritize derivatives with ΔG < -8 kcal/mol.
- Library enumeration : Use Flare’s Library Enumeration to generate virtual libraries (e.g., substituting piperidine with morpholine) and filter via ADMET predictors (e.g., LogP < 3.5).
- MD validation : Run 100-ns simulations (AMBER) to assess binding stability, focusing on RMSD (<2.0 Å) and hydrogen bond retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
